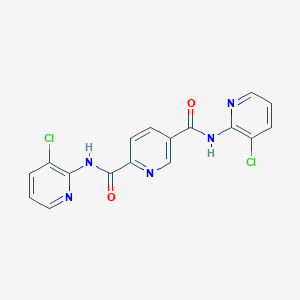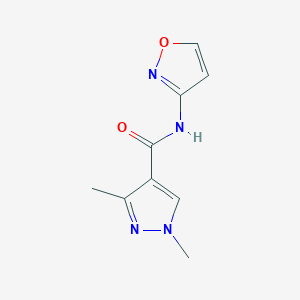
N,N'-bis(3-chloropyridin-2-yl)pyridine-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two pyridine rings substituted with chlorine atoms and connected through a dicarboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with appropriate amine derivatives under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an organic solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N2,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems for temperature control, mixing, and purification ensures high yield and purity of the final product. The purification process typically involves recrystallization or chromatographic techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine (TEA) or potassium carbonate (K~2~CO~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
N~2~,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N2,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~5~-BIS(2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE: Similar structure but lacks chlorine substitution.
N~2~,N~5~-BIS(3-BROMO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE: Similar structure with bromine instead of chlorine.
N~2~,N~5~-BIS(3-METHYL-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE: Similar structure with methyl groups instead of chlorine.
Uniqueness
N~2~,N~5~-BIS(3-CHLORO-2-PYRIDYL)-2,5-PYRIDINEDICARBOXAMIDE is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Formule moléculaire |
C17H11Cl2N5O2 |
|---|---|
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
2-N,5-N-bis(3-chloropyridin-2-yl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C17H11Cl2N5O2/c18-11-3-1-7-20-14(11)23-16(25)10-5-6-13(22-9-10)17(26)24-15-12(19)4-2-8-21-15/h1-9H,(H,20,23,25)(H,21,24,26) |
Clé InChI |
XBLWCIAOVKDQDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B10900067.png)
![5-(difluoromethyl)-4-({(E)-[4-(4-ethylphenyl)-1H-pyrazol-3-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900076.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B10900078.png)
![N-(3,4-difluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10900080.png)
![N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10900093.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10900098.png)
![methyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10900106.png)
![4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10900117.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide](/img/structure/B10900120.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]furan-2-carboxamide](/img/structure/B10900128.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10900135.png)

![N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide](/img/structure/B10900142.png)
![4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B10900144.png)
